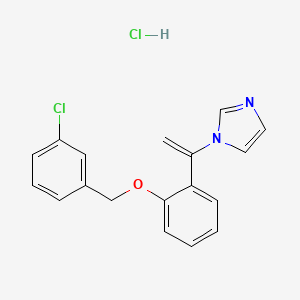

Croconazole hydrochloride

Descripción general

Descripción

Croconazole hydrochloride is an imidazole antifungal agent primarily used for the treatment of dermatomycoses and candidiasis . It exhibits a broad spectrum of activity against various microorganisms, including Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum . The compound is known for its efficacy in topical applications, often formulated as a 1% cream .

Mecanismo De Acción

Target of Action

Croconazole hydrochloride is primarily targeted towards the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in the metabolism of both xenobiotic and endogenous compounds .

Mode of Action

This compound acts as an inhibitor of the CYP2C9 enzyme . By inhibiting this enzyme, it disrupts the normal metabolic processes of the microorganisms, leading to their eventual death .

Biochemical Pathways

It is known that the inhibition of the cyp2c9 enzyme disrupts the normal metabolic processes of the microorganisms . This disruption can lead to a variety of downstream effects, including the death of the microorganism .

Pharmacokinetics

It is generally understood that the drug’s effectiveness is influenced by these properties . For example, the rate at which the drug is absorbed into the body, distributed to the site of action, metabolized, and eventually excreted can all impact its overall bioavailability .

Result of Action

This compound has a broad spectrum activity against many microorganisms such as Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum . By inhibiting the CYP2C9 enzyme, it disrupts the normal metabolic processes of these microorganisms, leading to their eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and resistance of the microorganisms targeted by this compound . Understanding these factors can help in the effective use of the drug and in managing resistance .

Análisis Bioquímico

Biochemical Properties

Croconazole hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. The compound interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its metabolic processing .

Cellular Effects

This compound exerts its effects on various types of cells by disrupting cell membrane integrity and function. It influences cell signaling pathways by inhibiting the synthesis of ergosterol, which is vital for maintaining cell membrane structure and function . This disruption leads to altered gene expression and cellular metabolism, ultimately resulting in cell death. The compound’s antifungal activity is particularly effective against dermatophytes, molds, and certain yeasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and increased membrane permeability, causing cell death . Additionally, this compound acts as a CYP2C9 inhibitor, affecting the metabolism of other compounds processed by this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its antifungal activity over extended periods when stored under appropriate conditions . Degradation products may form over time, potentially reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s antifungal effects persist over time, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP2C9 . The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy. The inhibition of CYP2C9 by this compound can also affect the metabolism of other drugs processed by this enzyme, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins may facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells contribute to its antifungal activity by ensuring adequate concentrations at the site of infection .

Subcellular Localization

This compound exhibits subcellular localization that influences its activity and function. The compound is primarily localized in the endoplasmic reticulum and cell membranes, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound is crucial for its inhibitory effects on ergosterol synthesis and overall antifungal activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of croconazole hydrochloride involves several key steps:

Acetylation: Starting with sesamol, the compound undergoes acetylation.

Introduction of 1,2,4-Triazole Group:

Etherification: The final step is etherification, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Croconazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Aplicaciones Científicas De Investigación

Introduction to Croconazole Hydrochloride

This compound is an imidazole antifungal agent primarily utilized in dermatological applications, particularly for the treatment of various fungal infections such as dermatomycoses, candidiasis, and tinea pedis. Its broad spectrum of activity against dermatophytes, yeasts, and some bacteria makes it a valuable compound in both clinical and research settings. This article explores the scientific applications of this compound, supported by comprehensive data tables and case studies.

Clinical Applications

- Dermatological Treatments : this compound is predominantly used in topical formulations (1% cream) for treating skin infections. Clinical studies have demonstrated its effectiveness against conditions such as pityriasis versicolor, candidiasis, and trichophytosis. For instance, a study involving 277 patients showed high rates of clinical and mycological cure across different fungal infections .

- Tolerability : The compound has been well tolerated among patients, with minimal adverse reactions reported, thus enhancing patient compliance due to its once-daily application regimen .

Pharmaceutical Formulation Development

- Delivery Systems : Research has focused on optimizing croconazole delivery through various formulations, including liposomal-based and micro-emulsion-based gels. A comparative study indicated that micro-emulsion formulations provided superior drug release and skin permeation compared to conventional gels .

Comparative Efficacy Studies

- Croconazole has been evaluated against other antifungal agents to determine relative efficacy. It has shown superior activity against a wider range of fungal species compared to compounds like clotrimazole and ketoconazole.

Research on Mechanisms of Fungal Resistance

- Croconazole is also used in studies investigating the mechanisms behind fungal resistance to antifungal agents, providing insights into how modifications in fungal metabolism can lead to treatment failures .

Case Study 1: Treatment of Tinea Pedis

A multicenter trial involving 132 patients suffering from tinea pedis demonstrated that croconazole cream applied once daily resulted in a complete cure rate of over 80% within three weeks. Physicians rated the treatment's efficacy as good or very good in approximately 82% of cases .

Case Study 2: Comparative Antifungal Activity

In a study assessing various antifungal agents against clinical isolates, croconazole exhibited significant antifungal activity, particularly against Trichophyton rubrum and Candida species. The results underscored its potential as a first-line treatment option for superficial fungal infections .

Table 1: Comparative Efficacy of this compound

| Infection Type | Total Patients | Clinical Cure Rate (%) | Physician Rating (Good/Very Good) |

|---|---|---|---|

| Pityriasis Versicolor | 94 | 92.6 | Yes |

| Candidiasis | 43 | 97.7 | Yes |

| Trichophytosis | 140 | 82.9 | Yes |

Table 2: Formulation Comparison for Croconazole Delivery

| Formulation Type | Release Rate (%) | Skin Permeation Efficiency |

|---|---|---|

| Conventional Gel | Moderate | Low |

| Liposomal Gel | High | Moderate |

| Micro-emulsion Gel | Very High | High |

Comparación Con Compuestos Similares

- Cloconazole

- Sulconazole

- Butoconazole

- Isoconazole

- Fenticonazole

Comparison: Croconazole hydrochloride is unique in its broad spectrum of activity and its efficacy in topical applications. Compared to similar compounds, it has shown superior activity against a wider range of fungal species . Additionally, its formulation as a 1% cream makes it particularly effective for treating dermatomycoses and candidiasis .

Actividad Biológica

Croconazole hydrochloride is a synthetic imidazole derivative that has garnered attention for its broad-spectrum antifungal activity. This compound is primarily utilized in dermatological applications to treat various fungal infections, including those caused by dermatophytes and yeasts. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, clinical efficacy, and safety profile.

This compound exerts its antifungal effects primarily through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. By disrupting ergosterol synthesis, croconazole compromises the integrity and function of the fungal cell membrane, leading to cell death. The compound specifically targets the CYP2C9 enzyme, which plays a significant role in the metabolic processes of fungi .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is lipophilic, allowing for effective penetration through cell membranes. Its distribution within tissues is influenced by its lipophilicity, enabling accumulation in lipid-rich environments. Studies have shown that croconazole maintains its antifungal activity over extended periods under appropriate storage conditions.

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings. A notable study involving 277 patients with different types of mycoses demonstrated a high rate of clinical improvement. Patients treated with 1% croconazole cream showed significant mycological cure rates across various infections:

- Pityriasis Versicolor : 94 cases

- Candidiasis : 43 cases

- Trichophytosis : 140 cases

The treatment regimen typically involved a once-daily application for up to three weeks. At the end of the observation period, clinical and mycological cures were observed in the majority of patients, with an overall physician efficacy rating of "good" or "very good" in over 90% of cases .

Comparative Efficacy

Croconazole has been compared to other antifungal agents such as clotrimazole and miconazole. It has shown superior activity against Candida albicans compared to clotrimazole but is less effective than miconazole and econazole . The following table summarizes the comparative efficacy:

| Antifungal Agent | Activity Against C. albicans | Activity Against Dermatophytes |

|---|---|---|

| Croconazole | Higher | Broad-spectrum |

| Clotrimazole | Lower | Moderate |

| Miconazole | Highest | Broad-spectrum |

| Econazole | High | Broad-spectrum |

Safety Profile

While this compound is generally well-tolerated, some cases of allergic contact dermatitis have been reported. In a study involving six patients who developed contact sensitivity to croconazole, pruritus was noted as a common adverse reaction . However, these instances are relatively rare compared to the overall positive safety profile observed in clinical trials.

Croconazole's biochemical properties include:

Propiedades

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJUIYYIILPRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77175-51-0 (Parent) | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60227933 | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77174-66-4 | |

| Record name | Croconazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77174-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.